Product packaging for 3-Azido-1-benzofuran-2-carbaldehyde(Cat. No.:CAS No. 160349-69-9)

3-Azido-1-benzofuran-2-carbaldehyde

Cat. No.: B14263064
CAS No.: 160349-69-9
M. Wt: 187.15 g/mol
InChI Key: AROBPMSQLIZFFO-UHFFFAOYSA-N
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Description

3-Azido-1-benzofuran-2-carbaldehyde is a functionalized benzofuran derivative designed for advanced research applications, particularly in medicinal chemistry and drug discovery. The compound features an azido group and an aldehyde functionality on the benzofuran core, making it a versatile building block for synthesizing diverse compound libraries via click chemistry and other conjugation reactions . The benzofuran scaffold is recognized as a privileged structure in medicinal chemistry and is extensively studied for its broad spectrum of pharmacological activities . Research indicates that benzofuran derivatives exhibit significant biological properties, including antitumor, antimicrobial, antiviral, and anti-inflammatory activities . These compounds are considered powerful scaffolds for biological evaluations and are integral to the design of new pharmacologically active molecules . The presence of both an azide and an aldehyde group on this specific benzofuran derivative allows researchers to explore its potential as a key intermediate in developing targeted therapies and probing biochemical mechanisms. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5N3O2 B14263064 3-Azido-1-benzofuran-2-carbaldehyde CAS No. 160349-69-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

160349-69-9

Molecular Formula

C9H5N3O2

Molecular Weight

187.15 g/mol

IUPAC Name

3-azido-1-benzofuran-2-carbaldehyde

InChI

InChI=1S/C9H5N3O2/c10-12-11-9-6-3-1-2-4-7(6)14-8(9)5-13/h1-5H

InChI Key

AROBPMSQLIZFFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C=O)N=[N+]=[N-]

Origin of Product

United States

Chemical Reactivity and Transformation Pathways of 3 Azido 1 Benzofuran 2 Carbaldehyde

Reactivity of the Azido (B1232118) Group

Thermal Decomposition and Nitrene Generation

Upon heating, organic azides readily undergo thermal decomposition, extruding a molecule of dinitrogen (N₂) to form a highly reactive and electron-deficient intermediate known as a nitrene. nih.govresearchgate.net This process is the gateway to a variety of subsequent transformations. In the case of 3-Azido-1-benzofuran-2-carbaldehyde, thermolysis is expected to produce the corresponding 1-benzofuran-2-carbaldehyde-3-nitrene intermediate. The fate of this transient species is largely determined by the immediate chemical environment, particularly the presence of the adjacent aldehyde group.

The generated 3-benzofuranyl nitrene is highly reactive and, due to its proximity to the aldehyde group, is poised for rapid intramolecular reactions. Research on the analogous sulfur-containing compound, 3-azidobenzo[b]thiophene-2-carbaldehyde, provides a strong model for the expected reactivity. Upon thermolysis, the thiophene analog cleanly cyclizes to form a benzothieno[3,2-c]isoxazole. researchgate.net This suggests that the nitrene intermediate attacks the carbonyl oxygen of the adjacent aldehyde group, leading to the formation of a new five-membered isoxazole (B147169) ring fused to the benzofuran (B130515) system.

Furthermore, if the aldehyde functionality is first transformed into a carbon-carbon double bond (e.g., through condensation with an active methylene (B1212753) compound), subsequent thermal decomposition of the azide (B81097) leads to the formation of fused pyrrole (B145914) systems. researchgate.net In this pathway, the nitrene intermediate undergoes an intramolecular insertion into a C-H bond of the newly formed vinyl group, followed by aromatization.

Table 1: Predicted Intramolecular Cyclization Products from this compound Derivatives via Nitrene Intermediate
Starting Material DerivativeReaction ConditionIntermediatePredicted Product
This compoundThermolysis (e.g., refluxing toluene)1-Benzofuran-2-carbaldehyde-3-nitreneBenzofuro[3,2-c]isoxazole
3-Azido-2-(2-acylvinyl)-1-benzofuranThermolysis (e.g., refluxing toluene)2-(2-Acylvinyl)-1-benzofuran-3-nitreneBenzofuro[3,2-b]pyrrole derivative

Aryl nitrenes are known to undergo various rearrangement reactions, most notably ring-expansion, which can lead to the formation of seven-membered rings like azepines. researchgate.net However, in the specific case of this compound, such rearrangement pathways are considered less likely. The presence of the proximate and reactive aldehyde group provides a kinetically and entropically favorable pathway for rapid intramolecular cyclization. This intramolecular trapping of the nitrene is expected to occur much faster than intermolecular reactions or more complex skeletal rearrangements. researchgate.net

Cycloaddition Reactions of the Azido Moiety

Distinct from its decomposition at high temperatures, the azide group can act as a stable 1,3-dipole in cycloaddition reactions, particularly with unsaturated systems like alkynes. This pathway allows for the construction of five-membered heterocyclic rings without the loss of dinitrogen. organic-chemistry.org

The classic Huisgen 1,3-dipolar cycloaddition involves the reaction of an azide with an alkyne under thermal conditions to produce a 1,2,3-triazole. organic-chemistry.orgwikipedia.org This reaction is a concerted [4π + 2π] cycloaddition. organic-chemistry.org When this compound reacts with an unsymmetrical alkyne, the uncatalyzed thermal reaction typically requires elevated temperatures and results in a mixture of two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted 1,2,3-triazoles. wikipedia.orgresearchgate.net The lack of regioselectivity can limit its synthetic utility.

The limitations of the thermal Huisgen cycloaddition are largely overcome by the use of metal catalysts. The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of a "click chemistry" reaction. wikipedia.orgnih.gov This reaction exhibits remarkable efficiency and regioselectivity. When this compound reacts with a terminal alkyne in the presence of a copper(I) source, the reaction proceeds smoothly under mild conditions, often at room temperature, to exclusively yield the 1,4-disubstituted 1,2,3-triazole isomer. nih.govbeilstein-journals.org The reaction is compatible with a wide array of functional groups, including the aldehyde present in the starting material. beilstein-journals.org Ruthenium catalysts can also be employed, but they typically favor the formation of the 1,5-disubstituted triazole regioisomer. wikipedia.org

Table 2: Comparison of Thermal vs. Catalyst-Assisted Cycloadditions for this compound with a Terminal Alkyne (R-C≡CH)
Reaction TypeTypical ConditionsCatalystKey CharacteristicsProduct(s)
Huisgen Cycloaddition (Thermal)High Temperature (e.g., >80 °C)NoneForms mixture of regioisomers1,4- and 1,5-disubstituted 1,2,3-triazoles
CuAAC ("Click Chemistry")Room TemperatureCu(I) source (e.g., CuSO₄/Sodium Ascorbate, CuI)High yield, exclusively regioselective1,4-disubstituted 1,2,3-triazole only
RuAACVariableRu(II) complexesRegioselective for the opposite isomer1,5-disubstituted 1,2,3-triazole

Photochemical Reactivity of the Azido Group

The azido group is a well-known photoactive functional group, susceptible to decomposition upon exposure to light, which can lead to the formation of highly reactive nitrene intermediates.

While specific studies on the visible light-triggered reactions of this compound are not extensively documented, the known photochemistry of aryl azides suggests a likely pathway involving the extrusion of molecular nitrogen to form a nitrene intermediate. This process can often be initiated by visible light, sometimes in the presence of a photosensitizer.

Upon formation, the highly electrophilic nitrene can undergo several subsequent reactions. A probable and synthetically valuable pathway is an intramolecular cyclization. In the case of this compound, the nitrene could potentially attack the adjacent aldehyde group or another part of the benzofuran ring system, leading to the formation of novel heterocyclic structures. For instance, intramolecular cyclization involving the aldehyde could lead to the formation of a fused isoxazole ring system. The efficiency and outcome of such cyclizations would be dependent on the reaction conditions, including the solvent and the wavelength of light used.

Based on studies of similar azido-substituted heterocyclic compounds, it is plausible that irradiation of this compound could lead to the formation of fused heterocyclic systems such as furo[3,2-b]quinolines through a nitrene insertion mechanism, although this has not been explicitly demonstrated for this specific molecule. nih.gov

Reactivity of the Carbaldehyde Group

The carbaldehyde group is a versatile functional group that readily participates in a variety of condensation and nucleophilic addition reactions.

The aldehyde functionality of this compound is expected to undergo condensation reactions with various active methylene compounds. A prominent example is the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction. nih.govmdpi.combhu.ac.innih.govsphinxsai.com In this reaction, the aldehyde reacts with a compound containing an acidic methylene group (e.g., malononitrile, ethyl cyanoacetate, diethyl malonate) in the presence of a weak base (such as piperidine or ammonium acetate) to yield an α,β-unsaturated product. nih.govbhu.ac.innih.gov

For instance, the reaction of this compound with malononitrile would be expected to produce 2-((3-azido-1-benzofuran-2-yl)methylene)malononitrile. These types of reactions are valuable for extending the carbon framework and synthesizing compounds with potential biological activities. The general scheme for such a reaction is presented below:

Reactant 1Reactant 2CatalystProduct
This compoundMalononitrilePiperidine/Ammonium Acetate2-((3-azido-1-benzofuran-2-yl)methylene)malononitrile
This compoundEthyl CyanoacetatePiperidine/Ammonium AcetateEthyl 2-cyano-3-(3-azido-1-benzofuran-2-yl)acrylate
This compoundDiethyl MalonatePiperidine/Ammonium AcetateDiethyl 2-((3-azido-1-benzofuran-2-yl)methylene)malonate

Another important condensation reaction is the Wittig reaction, which would involve the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). libretexts.org This reaction is a powerful method for the synthesis of alkenes with a high degree of stereochemical control. The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (Ph3P=CH2), would be expected to yield the corresponding vinyl-substituted benzofuran, 3-azido-2-vinyl-1-benzofuran. The nature of the R groups on the ylide would determine the structure of the resulting alkene.

The electrophilic carbon atom of the carbaldehyde group is susceptible to attack by nucleophiles. Organometallic reagents such as Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent nucleophiles that readily add to aldehydes. masterorganicchemistry.comlibretexts.orgresearchgate.net

The reaction of this compound with a Grignard reagent, followed by an acidic workup, would be expected to yield a secondary alcohol. For example, the addition of methylmagnesium bromide (CH3MgBr) would produce 1-(3-azido-1-benzofuran-2-yl)ethanol. Similarly, organolithium reagents would react in an analogous fashion to afford the corresponding secondary alcohols. libretexts.orgmasterorganicchemistry.com

The general scheme for these nucleophilic addition reactions is as follows:

Reactant 1NucleophileProduct (after workup)
This compoundMethylmagnesium Bromide1-(3-azido-1-benzofuran-2-yl)ethanol
This compoundPhenyllithium(3-azido-1-benzofuran-2-yl)(phenyl)methanol

It is important to note that the azido group might not be stable under the conditions of some Grignard or organolithium reactions, potentially leading to side reactions. Careful control of reaction conditions would be necessary to achieve the desired transformation.

Reactivity of the Benzofuran Heterocycle

The benzofuran ring system itself can participate in various reactions, including those involving radical intermediates.

While the primary focus of reactivity often lies with the azido and carbaldehyde groups, the benzofuran nucleus can also be subject to radical reactions. The electron-rich nature of the benzofuran ring makes it susceptible to attack by electrophilic radicals. nih.govresearchgate.netkhanacademy.org However, the presence of the electron-withdrawing aldehyde and the azido group at the 2- and 3-positions, respectively, would likely deactivate the heterocyclic ring towards electrophilic attack.

Conversely, the benzofuran system can be synthesized and functionalized through radical pathways. For instance, methods exist for the synthesis of 3-substituted benzofurans via intermolecular radical coupling reactions. nih.govresearchgate.net While this pertains to the formation of the substituted ring rather than a reaction on a pre-existing one, it highlights the compatibility of the benzofuran system with radical chemistry. Specific radical reactions targeting the C4-C7 positions of the benzene (B151609) ring of this compound could potentially be achieved under specific conditions, although such reactions are not well-documented for this particular substrate.

Interplay and Synergy between Functional Groups

The chemical behavior of this compound is dominated by the interaction of the electron-withdrawing aldehyde and the versatile azide functionality. This interaction governs the molecule's participation in a range of chemical transformations, from complex cyclization reactions to selective modifications of one functional group in the presence of the other.

The proximate positioning of the azide and aldehyde groups in this compound provides a fertile ground for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. These transformations are typically initiated by the reaction of the azide moiety, which can be thermally or photochemically induced to extrude nitrogen gas (N₂) and generate a highly reactive nitrene intermediate. Alternatively, the azide can act as a nucleophile or participate in cycloaddition reactions. The neighboring aldehyde group can then intercept these reactive intermediates or participate in subsequent cyclization steps.

One plausible pathway involves the thermal decomposition of the azide to form a nitrene. This nitrene can then undergo several possible intramolecular reactions with the adjacent aldehyde group. For instance, the nitrene could attack the aldehyde carbonyl carbon, leading to the formation of a fused isoxazole or a related heterocyclic ring system after rearrangement.

Another potential cyclization cascade could be initiated by a Staudinger reaction of the azide with a phosphine, forming an aza-ylide. This intermediate can then undergo an intramolecular aza-Wittig reaction with the aldehyde carbonyl, resulting in the formation of a fused pyridine ring. The specifics of the reaction conditions and the nature of the substituents on the benzofuran ring would likely influence the outcome of these cyclization cascades.

While direct experimental studies on this compound are not extensively documented in the literature, the reactivity of analogous ortho-azidoaldehydes in other aromatic systems supports the potential for such intramolecular cyclizations. nih.govmdpi.com These reactions are valuable tools for the rapid construction of complex, nitrogen-containing fused heterocycles. nih.govairo.co.inias.ac.in

Table 1: Potential Intramolecular Cyclization Pathways

Initiating StepReactive IntermediateSubsequent Reaction with AldehydePotential Fused Heterocyclic Product
Thermolysis/PhotolysisNitreneIntramolecular attack on carbonylFused Isoxazole derivative
Staudinger Reaction (with PPh₃)Aza-ylideIntramolecular Aza-Wittig reactionFused Pyridine derivative
Nucleophilic attack by azide-Cyclization onto the carbonyl carbonFused triazole or tetrazole derivatives

The presence of both an azide and an aldehyde group in this compound necessitates careful control of reaction conditions to achieve selective transformations of one functional group while leaving the other intact. The distinct reactivity of azides and aldehydes allows for a range of chemoselective reactions.

Selective Reduction of the Aldehyde: The aldehyde group can be selectively reduced to an alcohol in the presence of the azide group using mild reducing agents. For example, sodium borohydride (NaBH₄) at low temperatures is often effective in reducing aldehydes without affecting the azide functionality. This transformation would yield 3-azido-1-benzofuran-2-methanol, a valuable intermediate for further synthetic manipulations. The chemoselective reduction of aromatic aldehydes in the presence of other functional groups, including azides, is a well-established synthetic strategy. nih.gov

Selective Reaction of the Aldehyde: The aldehyde group can undergo various characteristic reactions, such as Wittig olefination, condensation with active methylene compounds, or the formation of imines, while the azide group remains unreacted under appropriate conditions. For instance, a Wittig reaction with a phosphorus ylide would convert the aldehyde into an alkene, providing a route to extend the carbon chain at the 2-position of the benzofuran ring.

Selective Reaction of the Azide: Conversely, the azide group can undergo selective transformations in the presence of the aldehyde. The most common reaction of azides is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," which would allow for the introduction of a wide variety of substituents via a triazole ring. This reaction is typically highly chemoselective and should not affect the aldehyde group.

The ability to perform these selective transformations is crucial for the use of this compound as a versatile building block in the synthesis of more complex molecules. The choice of reagents and reaction conditions is paramount in dictating the outcome of the reaction and achieving the desired selective modification.

Table 2: Examples of Selective Transformations

Target Functional GroupReagents and ConditionsProduct
AldehydeNaBH₄, low temperature3-azido-1-benzofuran-2-methanol
AldehydePh₃P=CHR, Wittig conditions3-azido-2-(alkenyl)-1-benzofuran
AzideAlkyne, Cu(I) catalyst3-(1,2,3-triazol-1-yl)-1-benzofuran-2-carbaldehyde

Synthetic Utility As a Versatile Building Block in Organic Synthesis

Construction of Novel Fused Heterocyclic Ring Systems

The adjacent azide (B81097) and aldehyde functionalities on the benzofuran (B130515) core are ideally positioned for the synthesis of novel fused ring systems. This proximity allows for tandem and cascade reactions where both groups participate to build additional heterocyclic rings onto the benzofuran framework, leading to compounds with significant structural complexity and potential biological activity.

The synthesis of pyrrole (B145914) rings fused to the benzofuran nucleus, specifically the benzofuro[3,2-b]pyrrole system, can be achieved through strategies involving the reactivity of the 3-azido group. A key method involves the in-situ generation of an iminophosphorane from a 3-azidobenzofuran precursor via the Staudinger reaction. This intermediate can then undergo an intramolecular aza-Wittig reaction.

One documented approach utilizes N-(benzofuran-3-yl)iminophosphorane, prepared by the reaction of 3-azidobenzofuran with triphenylphosphine. researchgate.net This intermediate reacts with α,β-unsaturated ketones (enones) in a tandem aza-Wittig–electrocyclization process to yield benzo acs.orgbeilstein-journals.orgfuro[3,2-b]pyridines. researchgate.net While this example starts with 3-azidobenzofuran, the presence of the 2-carbaldehyde group in the target compound, 3-azido-1-benzofuran-2-carbaldehyde, provides a handle for creating the necessary enone partner intramolecularly or for further derivatization of the resulting fused system.

Another general strategy for the synthesis of the related furo[3,2-b]pyrrole core is the Hemetsberger–Knittel protocol, which involves the thermolysis of an ethyl azidocinnamate derivative to promote intramolecular cyclocondensation. researchgate.net The functional groups on this compound make it an adaptable precursor for such synthetic routes.

Table 1: Synthetic Strategies for Pyrrole-Fused Benzofurans

Starting Material ClassKey ReactionFused Product SystemRef.
3-AzidobenzofuranAza-Wittig/ElectrocyclizationBenzo acs.orgbeilstein-journals.orgfuro[3,2-b]pyridine researchgate.net
Ethyl AzidocinnamateThermolysis/CyclocondensationFuro[3,2-b]pyrrole researchgate.net

The fusion of an isoxazole (B147169) ring across the 2,3-position of the benzofuran core can be envisioned by leveraging the 2-carbaldehyde functionality. A common and effective method for forming fused isoxazole rings is the intramolecular oxidative cycloaddition of aldoximes. mdpi.com

In a hypothetical but chemically sound pathway, this compound would first be converted to its corresponding oxime, (E)-3-azido-1-benzofuran-2-carbaldehyde oxime, by reaction with hydroxylamine (B1172632). This oxime intermediate, possessing a tethered unsaturated system, could then undergo an intramolecular cycloaddition to construct the fused isoxazole ring, yielding a benzofuro[2,3-c]isoxazole. While direct literature precedent for this specific transformation on the 3-azido substrate is pending, the synthesis of related chromeno[4,3-c]isoxazoles from substituted 2-(prop-2-yn-1-yloxy)benzaldehyde oximes demonstrates the viability of this cyclization strategy. mdpi.com

Other synthetic approaches have been used to create benzofuran-isoxazole hybrids, typically by reacting a benzofuran chalcone (B49325) with hydroxylamine hydrochloride. researchgate.net This method, however, results in a substituted isoxazole attached at the 2-position of the benzofuran rather than a fused system.

Table 2: Potential Reaction Pathway for Isoxazole-Fused Benzofuran

IntermediateReagent/ConditionResulting Moiety
This compoundHydroxylamine (NH₂OH)(E)-3-Azido-1-benzofuran-2-carbaldehyde oxime
Oxime IntermediateOxidative CyclizationFused Benzofuro[2,3-c]isoxazole ring

The 3-azido group is an excellent functional handle for the construction of 1,2,3-triazole rings via the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry". organic-chemistry.org This reaction involves the treatment of the azide with a terminal or internal alkyne, often catalyzed by copper(I) species (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC), to regioselectively yield the 1,4-disubstituted 1,2,3-triazole.

The reaction of this compound with various alkynes provides a straightforward and highly efficient route to a library of 1-(2-formyl-1-benzofuran-3-yl)-1H-1,2,3-triazole derivatives. The aldehyde group remains intact during this transformation, making it available for subsequent modifications, such as condensation, oxidation, or reduction, thereby allowing for the creation of diverse and complex molecular structures. This modular approach is highly valuable in medicinal chemistry and materials science for generating novel compounds. nih.gov

Table 3: Examples of Triazole Synthesis from this compound

Alkyne Reactant (R-C≡CH)Resulting Triazole Derivative
Phenylacetylene1-(2-Formyl-1-benzofuran-3-yl)-4-phenyl-1H-1,2,3-triazole
Propargyl alcohol(1-(2-Formyl-1-benzofuran-3-yl)-1H-1,2,3-triazol-4-yl)methanol
Ethyl propiolateEthyl 1-(2-Formyl-1-benzofuran-3-yl)-1H-1,2,3-triazole-4-carboxylate
1-Ethynylcyclohexene1-(2-Formyl-1-benzofuran-3-yl)-4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazole

Access to Complex Molecular Architectures

The benzofuran core is a foundational element in numerous complex natural products and serves as a scaffold for advanced molecular architectures. This compound is a precursor for such structures, including spirocyclic systems. Spiro compounds, which contain two rings connected by a single atom, are of significant interest due to their rigid three-dimensional structures. Methodologies for synthesizing spiro-isobenzofuran compounds from ninhydrin (B49086) and various amines or phenols highlight the utility of the benzofuran motif in constructing these intricate architectures. acs.org

Furthermore, the benzofuran skeleton can be elaborated into other fused heterocyclic systems of high complexity. For instance, the benzofuro[3,2-b]indoline framework, which is the core of the alkaloid phalarine, has been synthesized from benzofuran-2-one precursors through an interrupted Fischer indolization reaction. nih.gov This transformation demonstrates how the benzofuran ring can be a stepping stone to polycyclic amine structures. The functional handles on this compound provide multiple avenues for its incorporation into similarly complex molecular designs.

Role in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing substantial portions of all components, are a powerful tool for rapidly building molecular complexity. nih.gov The 2-carbaldehyde group in this compound makes it an ideal electrophilic component for a variety of MCRs.

For example, it can serve as the aldehyde component in well-known MCRs such as the Ugi, Passerini, or Strecker reactions to generate peptide-like structures or α-aminonitriles. A particularly powerful strategy combines the efficiency of MCRs with the reliability of click chemistry. In this approach, the azide group of this compound is retained during the MCR. The resulting product, now bearing the azide handle, can undergo a subsequent azide-alkyne cycloaddition reaction. This MCR-Click Chemistry sequence allows for the modular and highly efficient synthesis of complex, drug-like molecules from simple starting materials.

The development of MCRs involving related formyl-heterocycles, such as 3-formylchromones, to produce complex polycyclic systems like 9-azabicyclo[3.3.1]nonane derivatives, underscores the potential of this compound in similar cascade reactions. nih.gov

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 3-Azido-1-benzofuran-2-carbaldehyde, both ¹H and ¹³C NMR would provide crucial information for structural confirmation.

In ¹H NMR spectroscopy, the aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.5 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the benzene (B151609) ring of the benzofuran (B130515) system would likely resonate in the aromatic region, from approximately δ 7.2 to 8.0 ppm, exhibiting complex splitting patterns (doublets, triplets, or doublet of doublets) depending on their coupling with adjacent protons.

In ¹³C NMR spectroscopy, the carbonyl carbon of the aldehyde is the most deshielded, with an expected chemical shift in the range of δ 185-195 ppm. The carbon atom attached to the azide (B81097) group (C3) would also be significantly deshielded, with a predicted resonance around δ 140-150 ppm. The other aromatic and heterocyclic carbons of the benzofuran ring would appear in the typical range of δ 110-160 ppm.

Predicted NMR Data for this compound

¹H NMR Predicted Chemical Shift (δ, ppm) Multiplicity
Aldehydic H9.8 - 10.5Singlet
Aromatic H's7.2 - 8.0Multiplets
¹³C NMR Predicted Chemical Shift (δ, ppm)
C=O (Aldehyde)185 - 195
C-N₃140 - 150
Aromatic/Heterocyclic C's110 - 160

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain insight into the structure through analysis of fragmentation patterns. For this compound (C₉H₅N₃O₂), the molecular weight is 187.16 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass would be observed, confirming the elemental composition.

The fragmentation of this molecule under electron ionization (EI) would likely proceed through characteristic pathways. A primary and highly diagnostic fragmentation would be the loss of a molecule of nitrogen (N₂, 28 Da) from the azide group, a common and energetically favorable process for aryl azides. Another expected fragmentation is the loss of a carbon monoxide radical (CO, 28 Da) from the aldehyde group.

Predicted Mass Spectrometry Fragmentation for this compound

Ion m/z (Mass-to-Charge Ratio) Identity
[M]⁺187Molecular Ion
[M - N₂]⁺159Loss of Nitrogen
[M - CO]⁺159Loss of Carbon Monoxide
[M - N₂ - CO]⁺131Loss of N₂ and CO

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound would be characterized by several key absorption bands.

The most prominent and easily identifiable peak would be from the azide (N₃) group, which exhibits a strong and sharp absorption band in the region of 2100-2160 cm⁻¹. The carbonyl (C=O) stretch of the aldehyde would also be a strong and sharp peak, typically appearing around 1680-1700 cm⁻¹ for an aromatic aldehyde. Furthermore, the aldehydic C-H stretch would show one or two weaker bands around 2720 and 2820 cm⁻¹.

The benzofuran ring system would contribute to the spectrum with absorptions in the aromatic region. These include aromatic C-H stretching vibrations just above 3000 cm⁻¹, C=C stretching vibrations within the ring at approximately 1450-1600 cm⁻¹, and C-O-C stretching of the furan (B31954) ether linkage.

Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
Azide (N₃) Stretch2100 - 2160Strong, Sharp
Aldehyde (C=O) Stretch1680 - 1700Strong, Sharp
Aldehyde (C-H) Stretch2720 and 2820Weak to Medium
Aromatic (C-H) Stretch> 3000Medium to Weak
Aromatic (C=C) Stretch1450 - 1600Medium to Weak

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound has not been reported in the searched literature, predictions can be made about its solid-state conformation.

Computational and Theoretical Investigations of 3 Azido 1 Benzofuran 2 Carbaldehyde and Derivatives

Quantum Chemical Calculations

No specific studies providing quantum chemical calculations, such as electronic structure analysis or conformational analysis, for 3-Azido-1-benzofuran-2-carbaldehyde were identified.

Electronic Structure Analysis (e.g., HOMO-LUMO)

Detailed analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and distributions for this compound is not available in the reviewed literature.

Conformational Analysis and Stereochemical Considerations

Specific conformational analyses or stereochemical investigations of this compound through computational methods were not found in the public domain.

Reaction Mechanism Elucidation through Computational Modeling

No computational studies elucidating the reaction mechanisms of this compound or its derivatives were discovered during the search.

Prediction of Reactivity Profiles

There is no available information on the computationally predicted reactivity profiles for this compound.

Advanced Methodological Innovations in Synthesis and Transformation

Catalysis in Benzofuran (B130515) and Azide (B81097) Chemistry

Catalysis offers powerful tools for constructing the benzofuran core and for the selective transformation of its functional groups. Both transition metals and small organic molecules (organocatalysts) play crucial roles in this context, enabling complex molecular architectures to be built with high precision.

Transition metal catalysis is a cornerstone of modern organic synthesis, providing efficient pathways for forming carbon-carbon and carbon-heteroatom bonds. For derivatives like 3-Azido-1-benzofuran-2-carbaldehyde, these methods are essential for both the initial synthesis of the benzofuran ring and its subsequent modification.

Palladium catalysis is widely employed in the functionalization of the benzofuran system. unicatt.it Reactions such as the Suzuki and Sonogashira cross-coupling allow for the introduction of aryl, vinyl, or alkynyl groups onto the heterocyclic core. nih.govacs.orgnih.gov For instance, palladium-catalyzed C-H arylation of benzofurans with triarylantimony difluorides has been shown to produce 2-arylbenzofurans effectively. mdpi.com Similarly, the Tsuji-Trost reaction, catalyzed by palladium, facilitates the nucleophilic substitution of acetates positioned on the benzofuran scaffold, enabling the introduction of a variety of nucleophiles. unicatt.itrsc.org The choice of the palladium catalyst and ligands is critical and can dramatically influence reaction outcomes. unicatt.it

Copper catalysis is particularly relevant for reactions involving the azide functional group. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent "click chemistry" reaction that transforms azides and terminal alkynes into 1,4-disubstituted 1,2,3-triazoles. nih.govresearchgate.nettaylorfrancis.com This reaction is known for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups, making it an ideal method for conjugating the benzofuran scaffold to other molecules. nih.govmdpi.com Bimetallic systems, such as those using both palladium and copper, are utilized in tandem reactions like Sonogashira coupling followed by intramolecular cyclization to construct the benzofuran ring itself. nih.govacs.org

Rhodium-based catalysts have also gained prominence, particularly for C-H activation and annulation reactions, enabling the synthesis of complex benzofuran derivatives from simpler precursors. acs.orgnih.gov

Table 1: Selected Transition Metal-Catalyzed Reactions in Benzofuran Chemistry

Catalytic SystemReaction TypeApplicationKey Features
Pd(OAc)₂ / CuCl₂ C-H ArylationSynthesis of 2-arylbenzofurans from benzofurans and triarylantimony difluorides.Aerobic conditions, regioselective at the C2 position. mdpi.com
Pd₂(dba)₃ / dppf Tsuji-Trost ReactionNucleophilic substitution with nitrogen nucleophiles on benzofuran-2-ylmethyl acetate.High yields, regioselective for the benzylic position. unicatt.itrsc.org
(PPh₃)PdCl₂ / CuI Sonogashira CouplingSynthesis of benzofurans from iodophenols and terminal alkynes.Co-catalyst (CuI) is essential for the reaction to proceed. nih.govacs.org
Cu(I) Salts Azide-Alkyne Cycloaddition (CuAAC)Formation of 1,2,3-triazoles from azides and terminal alkynes.High regioselectivity for the 1,4-isomer, wide functional group tolerance. nih.govmdpi.com
[Cp*RhCl₂]₂ C-H Activation / AnnulationSynthesis of substituted benzofurans.Enables construction of the heterocyclic core through directed C-H functionalization. acs.org

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful complement to metal-based catalysis. It offers advantages in terms of low toxicity, stability, and the ability to promote unique asymmetric transformations. For a molecule like this compound, organocatalysis provides avenues for stereoselective modifications of the aldehyde group.

Chiral secondary amines, such as proline and its derivatives, can activate aldehydes by forming nucleophilic enamine intermediates, enabling enantioselective alpha-functionalization. youtube.com Similarly, N-heterocyclic carbenes (NHCs) can react with the aldehyde to generate a Breslow intermediate, which can then participate in a variety of transformations, including benzoin (B196080) condensations. nih.gov An enantioselective strategy combining Brønsted base and NHC catalysis has been used to construct complex cyclopenta[b]benzofuran scaffolds through intramolecular cyclizations of ortho-substituted cinnamaldehydes. nih.gov

The aggregation of organocatalysts can sometimes impact reaction efficiency, a phenomenon studied in the asymmetric synthesis of benzofuranones. rsc.orgresearchgate.net Understanding and controlling these supramolecular interactions are key to optimizing reaction conditions. rsc.org

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of complex molecules like this compound, these principles are applied through the development of solvent-free reaction conditions and the use of sustainable catalytic systems.

Eliminating solvents from chemical reactions can significantly reduce waste, cost, and environmental impact. researchgate.net Flash Vacuum Pyrolysis (FVP) is a powerful solvent-free technique used to generate highly reactive intermediates in the gas phase at high temperatures and low pressures. acs.org This method is particularly valuable for the thermal decomposition of organic azides. researchgate.netacs.orgnih.gov

When subjected to FVP, aryl azides typically extrude dinitrogen (N₂) to form highly reactive nitrene intermediates. researchgate.net In the case of this compound, FVP would likely generate the corresponding 3-nitreno-1-benzofuran-2-carbaldehyde. This nitrene can then undergo rapid intramolecular reactions. Research on the closely related compound, 2-acetyl-3-azido researchgate.netbenzothiophene (B83047), shows that at 300 °C, the nitrene intermediate cyclizes onto the adjacent acetyl group to form a stable fused isoxazole (B147169). semanticscholar.org At higher temperatures (>500 °C), the reaction proceeds further to yield a heteroindoxyl via rearrangement. semanticscholar.org This suggests that FVP of this compound could provide a clean, solvent-free pathway to novel fused heterocyclic systems. The monomeric products are conveniently generated under vacuum, preventing the oxidative dimerization that often complicates solution-phase synthesis of such products. semanticscholar.org

Table 2: Predicted Outcomes of Flash Vacuum Pyrolysis (FVP) of Related Azides

PrecursorFVP TemperatureMajor Product(s)Intermediate
2-Acetyl-3-azido researchgate.netbenzothiophene 300 °C3-Methyl researchgate.netbenzothieno[3,2-c]isoxazoleAcyl nitrene
2-Acetyl-3-azido researchgate.netbenzothiophene >500 °C1,2-Dihydro researchgate.netbenzothieno[3,2-b]pyrrol-3-one (heteroindoxyl)Acyl nitrene
3-Azido researchgate.netbenzothiophene-2-carboxaldehyde Solution Phase researchgate.netBenzothieno[3,2-c]isoxazoleAcyl nitrene

Data derived from studies on analogous benzothiophene systems, suggesting probable reaction pathways for the benzofuran title compound. semanticscholar.org

The development of sustainable catalytic systems focuses on using catalysts that are environmentally benign, recyclable, and highly efficient. In benzofuran synthesis, this includes the use of heterogeneous catalysts, such as palladium on carbon (Pd/C), which can be easily separated from the reaction mixture by filtration and reused. nih.gov Copper catalysts supported on materials like silica (B1680970) gel have also been developed for CuAAC reactions, allowing for easy recovery and reuse for multiple reaction cycles. mdpi.com

The use of greener solvents is another key aspect of sustainable synthesis. acs.org Water is an ideal green solvent, and many palladium-catalyzed cross-coupling reactions, including Suzuki reactions for synthesizing 2-arylbenzofurans, have been adapted to run in aqueous media. nih.govscielo.org.mx Deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, are also gaining attention as environmentally friendly reaction media for the synthesis of benzofuran derivatives. acs.org

Furthermore, greener methods for the synthesis and handling of azides themselves are being pursued. This includes processes that generate azides in situ to avoid the isolation of potentially hazardous intermediates, as well as the use of safer azidating agents and reaction conditions. benthamdirect.comrsc.org The use of ion-exchange resins to prepare tetraalkylammonium azide represents a green process with a high yield and an excellent environmental factor, showcasing the potential for recyclable reagents in azide chemistry. acs.org

Emerging Research and Future Perspectives

Development of Novel Synthetic Routes

The synthesis of 3-azido-1-benzofuran-2-carbaldehyde remains a specialized area, with no standard, high-yield procedure widely reported. Current research efforts are likely focused on multi-step sequences that build upon established methods for benzofuran (B130515) synthesis and functionalization.

One potential avenue for its synthesis involves the late-stage introduction of the azide (B81097) and formyl groups onto a pre-formed benzofuran ring. A plausible strategy could begin with a 3-substituted benzofuran, which can be synthesized through various modern catalytic methods. For instance, the rearrangement of 2-hydroxychalcones has been shown to be an effective method for producing 3-acylbenzofurans, which could then be converted to the desired 3-formyl derivative. nih.gov Following formylation, the introduction of the azide group at the 3-position would be the next critical step. This might be achieved through electrophilic azidation or by conversion of a 3-amino or 3-halobenzofuran precursor.

Another promising approach is the construction of the benzofuran ring with the azide and a precursor to the carbaldehyde already in place. This could involve the cyclization of a suitably substituted o-alkynylphenol. The development of one-pot, multi-component reactions is a significant trend in organic synthesis, and a process that combines the formation of the benzofuran ring with the introduction of the key functional groups would be a notable advancement. For example, a one-pot, three-step synthesis for 2-(1-benzofuran-2-yl)quinoline-3-carboxylic acid derivatives has been reported, showcasing the potential for complex molecule synthesis in a single pot. mdpi.comresearchgate.net Adapting such a strategy for this compound would be a key objective.

Future research will likely focus on improving the efficiency, selectivity, and functional group tolerance of these synthetic routes. The use of transition-metal catalysis, particularly with palladium, copper, and rhodium, is expected to play a crucial role in developing more direct and atom-economical methods. mdpi.commdpi.comnih.gov

Table 1: Potential Synthetic Strategies for this compound

StrategyDescriptionKey ReactionsPotential Advantages
Late-Stage Functionalization Introduction of the azide and formyl groups onto a pre-existing benzofuran core.Vilsmeier-Haack or Duff formylation, electrophilic or nucleophilic azidation.Utilizes well-established benzofuran chemistry.
Ring-Closing Metathesis Cyclization of an o-alkynylphenol precursor containing the azide and a protected aldehyde.Enyne metathesis, transition-metal catalyzed cyclization.High degree of control over substituent placement.
Chalcone (B49325) Rearrangement Synthesis of a 3-formylbenzofuran followed by azidation.Hypervalent iodine-mediated oxidative rearrangement. nih.govAccess to 3-formylbenzofuran precursors. nih.gov
One-Pot Synthesis A convergent approach where multiple steps are performed in a single reaction vessel.Tandem catalysis, multi-component reactions.Increased efficiency and reduced waste.

Expansion of Reaction Scope and Functional Group Compatibility

The reactivity of this compound is dominated by the interplay between the ortho-azido and aldehyde functionalities. This arrangement allows for a variety of intramolecular reactions, leading to the formation of novel heterocyclic systems.

A primary area of investigation is the intramolecular cyclization of the azido (B1232118) aldehyde. The azide can act as a nitrene precursor upon thermal or photochemical activation, which can then react with the adjacent aldehyde. Alternatively, the azide can undergo aza-Wittig type reactions in the presence of phosphines, leading to the formation of fused heterocycles. Research on 2-azidobenzaldehydes has demonstrated their utility in synthesizing quinolines through such pathways. mdpi.com Similar transformations with this compound would be expected to yield novel furo-pyridone or related fused systems.

The aldehyde group can also participate in various condensation reactions, for example with active methylene (B1212753) compounds, to generate intermediates that can subsequently react with the azide group. This could open up pathways to a diverse range of complex heterocyclic structures. The compatibility of these reactions with various other functional groups on the benzofuran ring will be a key area of study to enhance the synthetic utility of this building block.

Furthermore, the azide group can participate in "click" chemistry, specifically the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, to attach the benzofuran scaffold to other molecules. The aldehyde can be used as a handle for further derivatization through reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or conversion to an imine. The compatibility of these transformations with the potentially reactive azide group will need to be carefully explored.

Rational Design of Derivatives for Specific Chemical Applications

The unique structural features of this compound make it a valuable scaffold for the rational design of derivatives with specific applications in medicinal chemistry, materials science, and chemical biology.

The benzofuran core is a well-established pharmacophore found in numerous biologically active natural products and synthetic drugs. nih.gov By derivatizing the aldehyde and azide functionalities, a library of novel benzofuran derivatives can be created for screening against various biological targets. For example, the aldehyde could be converted to various Schiff bases or hydrazones, which are known to possess a wide range of pharmacological activities. The azide allows for the introduction of triazole rings via click chemistry, a common strategy in drug discovery to improve solubility and binding affinity.

In materials science, the azido group can be used to graft the benzofuran moiety onto polymer surfaces or nanoparticles, potentially imparting new optical or electronic properties. The extended π-system of the benzofuran ring suggests that its derivatives could be explored as organic semiconductors or fluorescent probes.

In chemical biology, this compound could serve as a versatile chemical probe. The azide group allows for bioorthogonal ligation to alkyne-tagged biomolecules, while the aldehyde can be used for covalent labeling of proteins or other cellular components. This dual functionality could enable the development of novel tools for studying biological processes in living systems.

Table 2: Potential Applications of this compound Derivatives

Application AreaDerivative TypePotential Function
Medicinal Chemistry Schiff bases, hydrazones, triazolesAnticancer, antimicrobial, anti-inflammatory agents.
Materials Science Polymers, nanoparticles with benzofuran moietiesOrganic electronics, fluorescent materials, sensors.
Chemical Biology Bioorthogonal probesLabeling and imaging of biomolecules.

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